molecular formula C13H11FN2O4S B6245114 4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfurofluoridate CAS No. 2411229-93-9

4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfurofluoridate

Cat. No.: B6245114
CAS No.: 2411229-93-9
M. Wt: 310.3
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Description

4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfurofluoridate is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring, a carbamoyl group, and a sulfurofluoridate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfurofluoridate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Carbamoyl Intermediate: The initial step involves the reaction of 4-aminopyridine with methyl isocyanate to form 4-methyl-2-[(pyridin-4-yl)carbamoyl]phenylamine.

    Sulfurylation: The intermediate is then reacted with sulfuryl chloride (SO2Cl2) in the presence of a base such as pyridine to introduce the sulfurofluoridate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfurofluoridate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfurofluoridate group, where nucleophiles such as amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted phenyl sulfurofluoridates.

Scientific Research Applications

Chemistry

In chemistry, 4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfurofluoridate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications due to its reactive sulfurofluoridate group.

Medicine

In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities, including anti-inflammatory and anticancer properties.

Industry

In industrial applications, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfurofluoridate involves its interaction with molecular targets through its reactive functional groups. The sulfurofluoridate group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that can alter their function. This reactivity is exploited in both biological assays and material science applications.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfonate
  • 4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfate
  • 4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfonamide

Uniqueness

Compared to similar compounds, 4-methyl-2-[(pyridin-4-yl)carbamoyl]phenyl sulfurofluoridate is unique due to the presence of the sulfurofluoridate group, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring specific chemical modifications or stability under harsh conditions.

Properties

CAS No.

2411229-93-9

Molecular Formula

C13H11FN2O4S

Molecular Weight

310.3

Purity

95

Origin of Product

United States

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